

Spectroscopic Analysis for the Structural Confirmation of (-)-Menthyl Benzoate: A Comparative Guide

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Compound of Interest

Compound Name: (-)-Menthyl benzoate

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This guide provides a comprehensive comparison of the spectroscopic data for **(-)-Menthyl benzoate** against two alternatives, (-)-Menthyl acetate and Methyl benzoate, to facilitate its structural confirmation. Detailed experimental protocols for the synthesis and spectroscopic analysis are included, supported by clear data presentation and workflow visualization.

Spectroscopic Data Comparison

The structural confirmation of **(-)-Menthyl benzoate** relies on the unique signals observed in various spectroscopic analyses. The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, comparing **(-)-Menthyl benzoate** with (-)-Menthyl acetate and Methyl benzoate.

Table 1: ^1H NMR Data (Chemical Shifts in δ ppm)

Compound	Aromatic Protons	CH-O	-OCH ₃	-COCH ₃	Menthyl Protons (Aliphatic)
(-)-Menthyl benzoate	7.4 - 8.1	~4.9	-	-	0.7 - 2.2
(-)-Menthyl acetate	-	~4.6	-	~2.0	0.7 - 2.1
Methyl benzoate	7.2 - 8.1	-	~3.9	-	-

Note: The chemical shift for the CH-O proton in **(-)-Menthyl benzoate** is an expected value based on similar structures.

Table 2: ¹³C NMR Data (Chemical Shifts in δ ppm)

Compound	C=O	Aromatic C	C-O	-OCH ₃	-COCH ₃	Menthyl C (Aliphatic)
(-)-Menthyl benzoate	~166	128 - 133	~75	-	-	16 - 47
(-)-Menthyl acetate	~170	-	~74	-	~21	16 - 47
Methyl benzoate	~167	128 - 133	-	~52	-	-

Table 3: IR Spectroscopy Data (Key Absorptions in cm⁻¹)

Compound	C=O Stretch	C-O Stretch	Aromatic C-H Stretch	Aliphatic C-H Stretch
(-)-Menthyl benzoate	~1715	1250, 1110	~3060	2850 - 2960
(-)-Menthyl acetate	~1735	~1240	-	2870 - 2960
Methyl benzoate	~1720	1275, 1110	~3060	-

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound	Molecular Ion [M] ⁺	[M-OR] ⁺	[M-O ₂ CR] ⁺	Base Peak
(-)-Menthyl benzoate	260	105	139	138
(-)-Menthyl acetate	198	139	139	43
Methyl benzoate	136	105	59	105

Experimental Protocols

Synthesis of (-)-Menthyl benzoate via Fischer Esterification

This protocol outlines the synthesis of **(-)-Menthyl benzoate** from benzoic acid and (-)-menthol using an acid catalyst.

Materials:

- Benzoic acid
- (-)-Menthol
- Concentrated Sulfuric Acid (H₂SO₄)

- Methanol
- Diethyl ether
- Saturated sodium bicarbonate solution (NaHCO_3)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask, dissolve benzoic acid in an excess of methanol.
- Add (-)-menthol to the solution. The molar ratio of benzoic acid to (-)-menthol should be approximately 1:1.
- Carefully add a catalytic amount of concentrated sulfuric acid to the flask while cooling in an ice bath.
- Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Add diethyl ether to extract the product and wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude **(-)-Menthyl benzoate**.
- Purify the product by vacuum distillation or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- Samples are dissolved in deuterated chloroform (CDCl_3).

- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

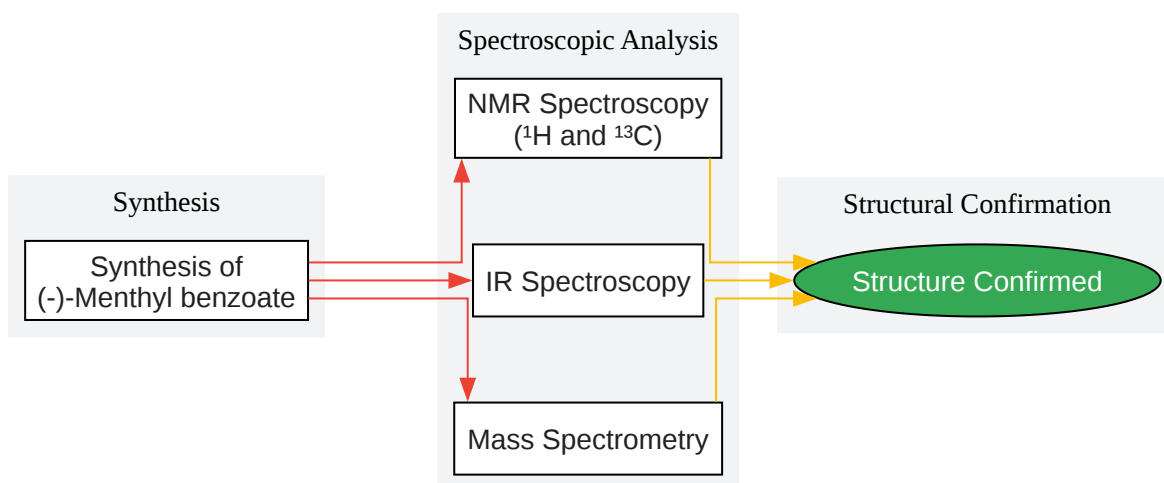
- IR spectra are obtained using a Fourier-Transform Infrared (FTIR) spectrometer.
- Liquid samples can be analyzed as a thin film between NaCl or KBr plates.
- Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS):

- Mass spectra are acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
- The sample is injected into the GC, separated on a suitable column, and then introduced into the mass spectrometer.

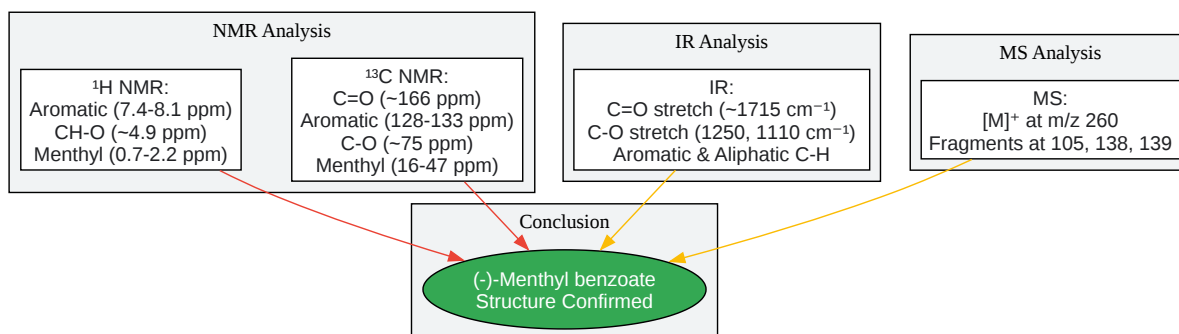
Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic confirmation of **(-)-Menthyl benzoate**.



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Caption: Workflow for the synthesis and spectroscopic confirmation of **(-)-Menthyl benzoate**.



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Caption: Logic diagram for the structural elucidation of **(-)-Menthyl benzoate** using key spectroscopic signals.

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